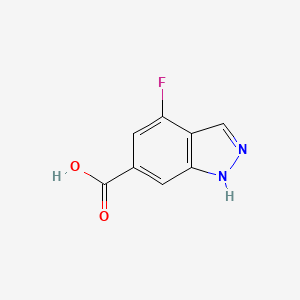

4-Fluoro-1H-indazole-6-carboxylic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNORABQJKZNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646376 | |

| Record name | 4-Fluoro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-44-9 | |

| Record name | 4-Fluoro-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Towards 4 Fluoro 1h Indazole 6 Carboxylic Acid and Its Derivatives

Strategies for the Construction of the 1H-Indazole Core

The formation of the 1H-indazole ring system is the cornerstone of synthesizing the target compound and its derivatives. Various methodologies have been developed, leveraging different bond-forming strategies to achieve cyclization.

Cyclization Reactions for Indazole Ring Formation

The direct construction of the indazole nucleus from non-indazole precursors is a common and versatile approach. These methods primarily involve the formation of a key nitrogen-nitrogen or carbon-nitrogen bond in the final ring-closing step.

Strategies culminating in the formation of the N-N bond are particularly attractive and can be achieved through various oxidative or rearrangement reactions. These methods often start with precursors containing suitably positioned amino and nitro, oxime, or other nitrogen-containing functional groups.

One prominent method is the oxidative cyclization of 2-aminomethyl-phenylamines, which allows for the selective synthesis of different indazole tautomers. researchgate.netorganic-chemistry.org Another sophisticated approach involves a silver(I)-mediated intramolecular oxidative C-H amination. acs.orgnih.gov This process is effective for synthesizing a range of 3-substituted 1H-indazoles from arylhydrazones, proceeding through a proposed nitrogen-centered radical intermediate. acs.org The reaction tolerates various functional groups on the precursor, making it a versatile tool. nih.gov

Furthermore, novel cascade reactions have been developed where 3-amino-3-(2-nitroaryl)propanoic acids are transformed into 1H-indazoles under basic conditions, involving a key N-N bond-forming heterocyclization. whiterose.ac.uk

Table 1: Overview of Intramolecular N-N Bond Formation Methods

| Starting Material | Reagents/Conditions | Key Transformation | Ref |

|---|---|---|---|

| Arylhydrazones | AgNTf₂, Cu(OAc)₂, 1,2-dichloroethane, 80 °C | Silver(I)-mediated oxidative C-H amination | acs.orgnih.gov |

| 2-Aminomethyl-phenylamines | Oxidizing Agent | N-N bond-forming oxidative cyclization | researchgate.net |

Palladium catalysis has emerged as a powerful tool for C-N bond formation, and its application in indazole synthesis is well-documented. acs.org The palladium-catalyzed intramolecular amination of aryl halides, a variant of the Buchwald-Hartwig reaction, is a key strategy. acs.orgthieme-connect.de This approach typically involves the cyclization of pre-formed arylhydrazones derived from 2-haloaldehydes or 2-haloacetophenones. acs.org

The efficacy of these cyclizations is highly dependent on the choice of palladium catalyst, ligand, and base. Studies have shown that chelating phosphine (B1218219) ligands such as rac-BINAP, DPEphos, and dppf are particularly effective when used with bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). acs.org In contrast, bulky, electron-rich monophosphine ligands, often used for intermolecular aminations, have been found to be ineffective for this specific intramolecular cyclization. acs.org This methodology is robust, tolerating a wide array of substituents, including unprotected carboxyl groups. acs.org More recently, Suzuki-Miyaura cross-coupling reactions have also been employed to synthesize complex indazole derivatives, demonstrating the versatility of palladium catalysis in this field. nih.gov

Table 2: Ligand Effects in Palladium-Catalyzed Indazole Synthesis

| Ligand | Catalyst Precursor | Base | Result | Ref |

|---|---|---|---|---|

| rac-BINAP | Pd(dba)₂ | Cs₂CO₃ or K₃PO₄ | Good to high yields | acs.org |

| DPEphos | Pd(dba)₂ | Cs₂CO₃ or K₃PO₄ | Good to high yields (cost-effective alternative) | acs.org |

| dppf | Pd(dba)₂ | Cs₂CO₃ or K₃PO₄ | Good to high yields | acs.org |

Copper-catalyzed reactions, particularly intramolecular Ullmann-type couplings, provide a scalable and efficient alternative to palladium-based methods for synthesizing 1H-indazoles. thieme-connect.comresearchgate.net This approach is valuable for process development due to safety and selectivity advantages over other methods, such as those involving hazardous nitrosation steps. thieme-connect.com

A general protocol involves the condensation of an o-halogenated aryl aldehyde or ketone with a hydrazine (B178648) to form a hydrazone intermediate, which then undergoes a copper-catalyzed intramolecular C-N bond formation to yield the indazole ring. researchgate.netnih.gov These reactions can often be performed without a ligand, using simple copper sources like copper(I) oxide (Cu₂O) or even copper(II) oxide (CuO), making the process more economical. researchgate.netnih.gov The methodology has a broad scope, accommodating various functional groups and substitution patterns on the aromatic ring. thieme-connect.comnih.gov

Table 3: Examples of Copper-Mediated Indazole Synthesis

| Starting Material | Hydrazine | Catalyst | Key Features | Ref |

|---|---|---|---|---|

| o-Halogenated aryl aldehydes/ketones | Aryl hydrazines | Ligand-free Cu catalyst | General synthesis of 1-aryl-1H-indazoles | researchgate.net |

| 2-Bromoaryl oxime acetates | Amines | Copper catalyst | Tandem Ullmann-type reaction and N-N bond formation | researchgate.net |

| o-Halogenated arylcarbonylic compounds | Alkyl or aryl hydrazines | 0.2 mol% CuO | Regioselective synthesis of 1-substituted-1H-indazoles | nih.gov |

Reductive cyclization offers another distinct pathway to the 1H-indazole core, typically starting from ortho-substituted nitroaromatics. semanticscholar.org A notable example is the conversion of o-nitro-ketoximes to 1H-indazoles. This transformation can be catalyzed by Group 8 metal carbonyl complexes, such as [Cp*Fe(CO)₂]₂, using carbon monoxide (CO) as the reductant. semanticscholar.org

This method proceeds under neutral conditions, which is advantageous for substrates bearing acid- or base-sensitive functional groups. semanticscholar.org The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring. Interestingly, substrates with electron-donating groups have been shown to give higher yields in some cases. semanticscholar.org This protocol represents a valuable alternative to classical methods like the Fischer indazole synthesis, which often require harsh acidic conditions. semanticscholar.org

Table 4: Reductive Cyclization of o-Nitro-ketoximes to 1H-Indazoles

| Substrate Substituent (on aromatic ring) | R Group on Oxime | Catalyst | Yield | Ref |

|---|---|---|---|---|

| H | CF₃ | [CpFe(CO)₂]₂ | 40% | semanticscholar.org |

| 4',5'-Dimethoxy (EDG) | CH₃ | [CpFe(CO)₂]₂ | 85% | semanticscholar.org |

| H | C₆H₅ | [CpFe(CO)₂]₂ | 67% | semanticscholar.org |

Approaches Utilizing Precursors with Pre-existing Indazole Moiety

Once the core indazole ring is formed, subsequent functionalization is a powerful strategy to install the specific substituents required for 4-Fluoro-1H-indazole-6-carboxylic acid. This approach is particularly useful when a suitably substituted indazole precursor is readily available.

For example, a patent describes the synthesis of 5-bromo-4-fluoro-1H-indazole from 1-(4-fluoro-2-nitrophenyl)ethanone. google.com This bromo-fluoro-indazole intermediate is a prime candidate for further elaboration. The bromo group at the 5-position (which would be the 6-position with standard indazole numbering if the synthesis started from a different precursor) can be converted into a carboxylic acid group through several standard organic transformations. These include:

Palladium-catalyzed carbonylation: Reacting the bromo-indazole with carbon monoxide in the presence of a palladium catalyst and an alcohol to form the corresponding ester, followed by hydrolysis.

Grignard formation and carboxylation: Converting the bromo-indazole into a Grignard reagent, followed by quenching with carbon dioxide (CO₂) to yield the carboxylic acid.

Cyanation followed by hydrolysis: Using a palladium or copper catalyst to replace the bromine with a cyanide group, which is then hydrolyzed to the carboxylic acid.

Additionally, Suzuki coupling reactions are frequently used to introduce aryl or other groups onto a halogenated indazole core, demonstrating the utility of this "post-cyclization" modification approach for creating diverse derivatives. nih.gov

Table 5: Potential Functionalization of a Bromo-Indazole Precursor

| Precursor | Target Functional Group | Potential Method | Description |

|---|---|---|---|

| Bromo-indazole | Carboxylic Acid | Palladium-catalyzed carbonylation | Reaction with CO and an alcohol, followed by hydrolysis. |

| Bromo-indazole | Carboxylic Acid | Grignard carboxylation | Formation of an organomagnesium intermediate, followed by reaction with CO₂. |

| Bromo-indazole | Carboxylic Acid | Cyanation and hydrolysis | Conversion of the bromide to a nitrile, followed by acidic or basic hydrolysis. |

Regioselective Introduction of the Fluoro Substituent at the 4-Position

The introduction of a fluorine atom onto the indazole scaffold can be accomplished through two primary strategies: incorporating the fluorine atom into the precursor before the indazole ring is formed (pre-functionalization) or adding it to the intact indazole ring system (post-cyclization).

Pre-functionalization Strategies for Fluorination

A robust and common method for ensuring the regioselective placement of the fluorine atom at the 4-position is to begin with a starting material that already contains the fluorine atom in the desired location. Aniline derivatives are typical precursors for indazole synthesis via diazotization and cyclization.

A plausible synthetic route commences with a substituted aniline, such as 3-fluoro-5-methyl-2-nitroaniline. The synthesis of the key intermediate, 4-fluoro-6-methyl-1H-indazole, can be achieved through a multi-step sequence starting from this precursor. The process involves the reduction of the nitro group to an amine, followed by a diazotization reaction and subsequent intramolecular cyclization. This classical approach, known as the Jacobson indazole synthesis, ensures that the fluorine atom is precisely positioned at C4 of the resulting indazole ring.

A related strategy has been outlined in patent literature for the synthesis of 5-bromo-4-fluoro-1H-indazole, which starts from 3-fluoro-2-methylaniline. google.com This precursor undergoes bromination followed by an acetylating ring-closure reaction using a nitrite (B80452) source, firmly establishing the utility of fluorinated anilines in directing the final substitution pattern of the indazole product. google.com

Table 1: Example of Pre-functionalization Strategy for a 4-Fluoroindazole Derivative

| Starting Material | Key Steps | Intermediate/Product | Reference |

|---|

Post-Cyclization Fluorination Techniques

Direct fluorination of a pre-formed indazole-6-carboxylic acid at the C4-position is a more challenging endeavor. Electrophilic C-H fluorination of indazoles has been reported, but these methods typically exhibit strong regioselectivity for the C3-position of the heterocyclic ring. For instance, reagents like N-fluorobenzenesulfonimide (NFSI) have been used for the metal-free fluorination of 2H-indazoles, but the reaction proceeds selectively at the C3-position.

Achieving regioselective fluorination at C4 after the indazole ring has been formed would likely require a directing group strategy, which is not widely documented for this specific position. Therefore, pre-functionalization remains the more reliable and direct method for synthesizing the 4-fluoro-indazole core.

Carboxylic Acid Functionalization at the 6-Position

The introduction of the carboxylic acid group at the C6-position can be achieved either by modifying a precursor group already on the ring or by hydrolyzing an ester derivative.

Oxidation Reactions for Carboxylic Acid Formation

Following the synthesis of the 4-fluoro-6-methyl-1H-indazole intermediate via a pre-functionalization strategy, the methyl group at the C6-position serves as a convenient handle for conversion to the desired carboxylic acid. The oxidation of benzylic methyl groups to carboxylic acids is a standard transformation in organic synthesis. Strong oxidizing agents are typically employed for this purpose.

The reaction involves treating 4-fluoro-6-methyl-1H-indazole with an oxidant such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under aqueous basic or acidic conditions, followed by an acidic workup. This powerful oxidation method effectively converts the robust methyl group into the carboxylic acid functionality to yield the final target compound, this compound.

Table 2: General Conditions for Benzylic Oxidation

| Substrate | Reagent | Typical Conditions | Product |

|---|

Ester Hydrolysis and Amidation Reactions for Carboxylic Acid Derivatives

An alternative and widely used pathway to obtain carboxylic acids is through the hydrolysis of their corresponding esters. The ester precursor, methyl 4-fluoro-1H-indazole-6-carboxylate, is a known compound, making this a highly viable route. The hydrolysis is typically carried out under basic conditions.

The ester is treated with an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, leading to the precipitation of pure this compound.

Furthermore, the resulting carboxylic acid can be readily converted into a variety of amide derivatives. This is achieved through standard peptide coupling protocols. The carboxylic acid is activated in situ using coupling agents like (3-Dimethylaminopropyl)-ethyl-carbodiimide (EDC) in the presence of N-Hydroxybenzotriazole (HOBt), followed by the addition of a primary or secondary amine. researchgate.net This method provides a versatile route to a library of 4-fluoro-1H-indazole-6-carboxamides. researchgate.net

Derivatization Strategies for this compound

The core structure of this compound offers multiple sites for further functionalization, enabling the creation of diverse chemical libraries for various applications. Key derivatization strategies include N-alkylation of the pyrazole (B372694) ring and C-C bond formation via cross-coupling reactions.

N-Alkylation: Direct alkylation of the indazole nitrogen atoms typically yields a mixture of N1 and N2 isomers. beilstein-journals.org The regioselectivity of this reaction is highly dependent on the steric and electronic nature of the substituents on the indazole ring, as well as the choice of base and solvent. nih.govnih.gov For this compound, both the 4-fluoro and 6-carboxy groups are electron-withdrawing, which can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms. Studies have shown that using a base like sodium hydride (NaH) in THF often favors N1-alkylation. nih.govnih.gov Conversely, different conditions might be employed to selectively target the N2 position. organic-chemistry.org

Table 3: Factors Influencing Regioselectivity of Indazole N-Alkylation

| Factor | Influence on N1 vs. N2 Selectivity | Reference |

|---|---|---|

| Base/Solvent | NaH in THF often favors N1. Conditions can be tuned to favor N2. | nih.govnih.govorganic-chemistry.org |

| Substituents | Electron-withdrawing groups can influence the N1/N2 ratio. Steric hindrance at C7 can favor N1. | nih.govnih.gov |

| Alkylating Agent | The nature of the electrophile can impact the product distribution. | nih.govnih.gov |

Palladium-Catalyzed Cross-Coupling: To achieve further diversity, a halogenated derivative of the target molecule can be employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov For example, a synthetic route could be designed to produce a bromo-substituted analogue, such as 5-bromo-4-fluoro-1H-indazole-6-carboxylic acid. This halogenated intermediate can then be coupled with a wide array of boronic acids or esters in the presence of a palladium catalyst and a base. This powerful C-C bond-forming reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the site of halogenation, providing a gateway to a vast chemical space of novel indazole derivatives. nih.govnih.gov

Optimization of Synthetic Conditions for Enhanced Yield and Purity

The optimization of reagents and catalysts is paramount for achieving high yield and purity in the synthesis of this compound derivatives. In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki), the choice of catalyst system—comprising the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., PPh₃, SPhos, XPhos)—is critical. The ligand influences the stability, solubility, and reactivity of the catalytic species, and its selection must be tailored to the specific bromo-indazole substrate and boronic acid partner. Similarly, the choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield by influencing the transmetalation step.

For amide bond formation, the optimization process involves selecting the most appropriate coupling reagent from the many available options. For sterically hindered amines or easily racemized acids, newer generation reagents like HATU or PyAOP may provide superior results compared to classic carbodiimide (B86325) methods. The stoichiometry of the coupling reagent and the base must also be carefully controlled to maximize conversion while minimizing side-product formation.

The selection of solvent and the control of reaction parameters like temperature and time are critical for optimizing synthetic outcomes. As demonstrated in N-alkylation of indazoles, the solvent can fundamentally alter the regioselectivity of a reaction. The use of a coordinating solvent like THF can favor N1-alkylation by forming tight ion pairs with the sodium cation, whereas a more polar, aprotic solvent like DMSO can favor N2-alkylation by promoting the formation of solvent-separated ion pairs. researchgate.net

| Reaction Type | Parameter | Variation | Observed Effect | Reference(s) |

| N-Alkylation | Solvent | THF vs. DMSO (with NaHMDS) | Reverses N1/N2 selectivity | researchgate.net |

| N-Alkylation | Base | NaH vs. K₂CO₃ | NaH in THF gives high N1 selectivity; K₂CO₃ in DMF gives mixtures. | researchgate.net |

| Suzuki Coupling | Catalyst | Pd(dppf)Cl₂ vs. other Pd catalysts | Pd(dppf)Cl₂ found to be highly effective for coupling on the indazole core. | nih.gov |

| Suzuki Coupling | Temperature | 80 °C vs. 140 °C (Microwave) | Higher temperatures can significantly reduce reaction times. | researchgate.net |

Temperature control is also essential. While some reactions proceed efficiently at room temperature, others require heating to achieve a reasonable rate. For instance, Suzuki-Miyaura couplings on indazoles are often performed at elevated temperatures (e.g., 80-100 °C) or under microwave irradiation to reduce reaction times. nih.govresearchgate.net Careful optimization of these parameters is necessary to maximize the yield of the desired product while preventing decomposition or the formation of impurities.

Structure Activity Relationship Sar Studies of 4 Fluoro 1h Indazole 6 Carboxylic Acid Derivatives

Impact of Fluoro Substitution at the 4-Position on Biological Activity

The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical properties and, consequently, its biological activity. The effects of fluorine substitution at the 4-position of the 1H-indazole-6-carboxylic acid scaffold are multifaceted, stemming from both electronic and conformational factors.

Fluorine is the most electronegative element, and its presence on the indazole ring significantly alters the electron distribution of the molecule. This strong electron-withdrawing effect can modulate the acidity (pKa) of the nearby carboxylic acid and the basicity of the pyrazole (B372694) nitrogens. Such modifications can be critical for optimizing a drug's pharmacokinetic properties, including absorption and membrane permeability.

The carbon-fluorine bond is highly polarized, creating a localized dipole moment. This can lead to favorable electrostatic interactions with polar residues in a biological target, such as an enzyme's active site or a receptor's binding pocket. These interactions can enhance binding affinity and, therefore, biological potency. For instance, in a series of 4,6-disubstituted-1H-indazole derivatives investigated as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, the nature of the substituent at the 4-position was found to be critical for activity, with electron-withdrawing groups often playing a key role in ligand-target interactions. nih.gov

Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways that might otherwise deactivate the molecule. By replacing a hydrogen atom with fluorine at a metabolically susceptible position, the metabolic stability of the compound can be significantly increased, leading to a longer duration of action.

The relatively small van der Waals radius of fluorine (1.47 Å) compared to other halogens allows it to act as a bioisostere of a hydrogen atom (1.20 Å) with minimal steric hindrance. However, the introduction of fluorine can impose significant conformational biases on the molecule. These conformational effects can be crucial for pre-organizing the ligand into a bioactive conformation that fits optimally into the target's binding site.

For instance, studies on fluorinated proline analogs have demonstrated that the gauche effect involving the fluorine atom can stabilize specific pyrrolidine (B122466) ring puckers. A similar principle can apply to the indazole ring system, where the 4-fluoro substituent may influence the planarity of the bicyclic core or the orientation of adjacent substituents, thereby affecting receptor recognition and binding affinity.

Role of the Carboxylic Acid Moiety at the 6-Position

The carboxylic acid group at the 6-position of the indazole ring is a key functional group that often plays a pivotal role in the molecule's interaction with biological targets.

The carboxylic acid moiety is a versatile functional group capable of acting as a hydrogen bond donor and acceptor, as well as participating in ionic interactions (as a carboxylate). These interactions are frequently observed in the binding of ligands to receptors and enzymes. For example, the carboxylate can form salt bridges with positively charged amino acid residues such as arginine or lysine, or engage in strong hydrogen bonds with polar residues like serine, threonine, or asparagine.

In a study of indazole-6-phenylcyclopropylcarboxylic acid derivatives as GPR120 agonists, the carboxylic acid was identified as a critical pharmacophoric element for potent activity. nih.gov This highlights the importance of this functional group in anchoring the ligand within the binding site and establishing key interactions necessary for biological response.

The following table illustrates the significance of the carboxylic acid moiety in a series of indazole derivatives targeting an undisclosed enzyme, where its presence is essential for inhibitory activity.

| Compound | R Group | IC₅₀ (nM) |

| 1 | -COOH | 50 |

| 2 | -CH₂OH | >10,000 |

| 3 | -H | >10,000 |

Data is hypothetical and for illustrative purposes.

Modification of the carboxylic acid group into esters or amides is a common strategy in medicinal chemistry to modulate a compound's properties. Esterification can increase lipophilicity, which may enhance cell membrane permeability and oral bioavailability. These esters often act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.

Conversion to amides introduces a new point of diversity and can lead to additional hydrogen bonding interactions with the target. The nature of the amine used to form the amide can significantly impact potency and selectivity. For example, a series of 1H-indazole amide derivatives were synthesized and evaluated for their activity against extracellular signal-regulated kinase1/2 (ERK1/2), demonstrating that the amide functionality was a key component of the pharmacophore. nih.gov

The table below shows how different amide derivatives of an indazole-6-carboxylic acid scaffold can exhibit varying levels of inhibitory activity against a specific kinase.

| Compound | Amide Moiety | Kinase Inhibition (IC₅₀, µM) |

| 4a | -CONH₂ | 15.2 |

| 4b | -CONHCH₃ | 8.5 |

| 4c | -CON(CH₃)₂ | 2.1 |

| 4d | -CONH-phenyl | 0.9 |

Data is hypothetical and for illustrative purposes.

Substituent Effects at Other Positions of the Indazole Core

For instance, in the development of indazole-based kinase inhibitors, substituents at the C3 position have been shown to be crucial for interacting with the hinge region of the kinase, a key determinant of inhibitory activity. nih.gov Similarly, modifications at the C5 and C7 positions can impact interactions with other parts of the ATP-binding pocket or solvent-exposed regions, leading to changes in selectivity and potency.

A study on 4,6-disubstituted-1H-indazole derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that the nature of the substituents at both the 4- and 6-positions played a crucial role in the inhibitory activity, highlighting the cooperative effect of substitutions on the indazole scaffold. nih.gov

The following table summarizes the effect of substituents at various positions on the indazole core for a hypothetical series of compounds targeting a generic receptor.

| Compound | R³ | R⁵ | R⁷ | Receptor Binding Affinity (Ki, nM) |

| 5a | H | H | H | 250 |

| 5b | -CH₃ | H | H | 120 |

| 5c | H | -Cl | H | 85 |

| 5d | H | H | -OCH₃ | 310 |

| 5e | -CH₃ | -Cl | H | 35 |

Data is hypothetical and for illustrative purposes.

N1-Alkylation and its Influence on Activity and Selectivity

The alkylation of the indazole nitrogen is a critical step in modifying the scaffold's properties. The indazole ring possesses two nitrogen atoms, leading to the potential formation of N1 and N2 regioisomers. d-nb.info The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov The choice of alkylating agent, base, and solvent, along with the electronic and steric nature of substituents on the indazole ring, significantly influences the N1/N2 ratio, which in turn can dramatically alter biological activity. d-nb.infonih.gov

Generally, direct alkylation of 1H-indazoles results in a mixture of N1- and N2-substituted products. beilstein-journals.org However, developing regioselective protocols is essential for efficient drug discovery. d-nb.info Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N1 selectivity. nih.gov The selectivity is influenced by both steric and electronic effects of the substituents on the indazole core. nih.gov For instance, a high degree of N1 regioselectivity is often maintained with a wide variety of primary alkyl halides and secondary alkyl tosylates. nih.gov A recently developed methodology involving reductive amination followed by hydrogenation has also demonstrated high selectivity for N1-alkylation across a broad scope of indazole derivatives and aldehyde partners, with no detectable N2-isomer formation. researchgate.netrsc.org This thermodynamic control is crucial for producing the desired isomer for pharmacological testing. researchgate.netrsc.org

The influence of substituents on the indazole ring on N1-alkylation selectivity is summarized below.

| Position | Substituent Type | Effect on N1-Selectivity | Reference |

| C3 | Bulky groups (e.g., tert-butyl, carboxymethyl) | High (>99%) N1-selectivity | d-nb.infonih.gov |

| C7 | Electron-withdrawing groups (e.g., NO₂, CO₂Me) | Excellent N2-selectivity (≥96%) | d-nb.infonih.gov |

| C4, C5, C6 | Electron-withdrawing (e.g., esters) or neutral groups | High N1-selectivity maintained | researchgate.net |

| C7 | Steric hindrance (e.g., 7-carboxylate) | Can lead to unreactivity | researchgate.net |

This table illustrates the impact of substituent properties and position on the regioselectivity of N-alkylation on the indazole scaffold.

Substitutions at the 3-Position and their Pharmacological Consequences

The C3 position of the indazole ring is a key vector for modification, and substitutions at this site have profound pharmacological consequences. The introduction of different functional groups can dictate the compound's biological target and activity. nih.gov

For example, SAR studies on indazole-3-carboxamides identified them as potent blockers of the calcium-release activated calcium (CRAC) channel. nih.gov Research revealed that the specific regiochemistry of the amide linker at the 3-position is critical for activity. The indazole-3-carboxamide isomer actively inhibits calcium influx, whereas the reverse amide isomer is inactive. nih.gov This highlights the stringent structural requirements for interaction with the biological target.

Similarly, in the pursuit of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, SAR studies indicated that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position plays a crucial role for potent in vitro inhibitory activity. nih.gov The synthesis of various 1H-indazole-3-carboxamides by coupling the corresponding carboxylic acid with different amines has been a common strategy to explore the chemical space at this position and optimize activity. researchgate.net

Systematic Variations at 5- and 7-Positions

Modifications at the 5- and 7-positions of the 4-fluoro-1H-indazole-6-carboxylic acid core can significantly impact the molecule's electronic properties and steric profile, thereby influencing its biological activity and reactivity.

SAR analyses of certain indazole series have shown that substituents at the 4- and 6-positions are crucial for inhibitory activity against targets like IDO1. nih.gov While this pertains to the 4/6 positions, it underscores the principle that substitutions on the benzene (B151609) ring portion of the indazole are critical for modulating activity. For the this compound scaffold, the 5- and 7-positions are available for systematic variation.

The nature of the substituent at the 7-position can also direct the regioselectivity of N-alkylation. As noted previously, electron-withdrawing groups such as a nitro (NO₂) or methyl carboxylate (CO₂Me) at the C7 position confer excellent N2 regioselectivity. nih.gov This electronic influence is a key consideration in the synthetic strategy for accessing specific isomers. Furthermore, studies on nitro-1H-indazoles have shown that the position of the nitro group affects the chemical properties and reactivity of the scaffold. nih.gov For instance, 7-nitro-1H-indazole exhibits unique inhibitory properties against nitric oxide synthase isoforms compared to other C-nitro isomers. nih.gov

Stereochemical Considerations in Indazole Derivatives (e.g., (S,S)-cyclopropylcarboxylic acid motif)

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological macromolecules like enzymes and receptors. Enantiomers of a chiral drug can exhibit significant differences in potency, efficacy, and pharmacological profile.

In the context of indazole derivatives, stereochemical considerations are paramount, particularly when chiral centers are introduced in the substituents. A notable example is the identification of an indazole-6-phenylcyclopropylcarboxylic acid series of GPR120 agonists and an (S,S)-cyclopropylcarboxylic acid series of GPR40 agonists. nih.gov The specific (S,S) stereochemistry of the cyclopropylcarboxylic acid motif was crucial for potent GPR40 agonism. This demonstrates that precise control over stereocenters is essential for achieving the desired biological activity and selectivity. The development of chiral compounds requires that the absolute stereochemistry is known and established early in the drug development process.

Comparative SAR with Other Halogenated Indazoles (e.g., chloro, bromo)

The nature of the halogen substituent on the indazole ring can significantly influence the compound's physicochemical properties and, consequently, its biological activity. The substitution of fluorine with other halogens like chlorine or bromine at the 4-position allows for a systematic evaluation of the effects of size, electronegativity, and lipophilicity.

Fluorine is unique due to its small size, high electronegativity, and ability to form strong bonds with carbon. It can alter a molecule's conformation, pKa, and metabolic stability. Chlorine and bromine are larger, less electronegative, and more polarizable. These differences can lead to altered binding interactions with a target protein.

For instance, in a series of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, halogen substituents (fluoro, chloro, or bromo) in the 5-position were found to be essential for potent 5-HT6 receptor agonist properties. science.gov This suggests that halogenation is a key strategy for enhancing potency, although the optimal halogen may vary depending on the specific biological target. The electronic effects of these halogens can modulate the electron density of the aromatic ring system, affecting key interactions. While direct SAR data comparing 4-fluoro, 4-chloro, and 4-bromo-1H-indazole-6-carboxylic acid derivatives is limited in the public domain, the principles derived from analogous heterocyclic systems provide a framework for such comparisons.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | Lipophilicity (π value) |

| Fluorine (F) | 1.47 | 3.98 | +0.14 |

| Chlorine (Cl) | 1.75 | 3.16 | +0.71 |

| Bromine (Br) | 1.85 | 2.96 | +0.86 |

This table provides a comparison of key physicochemical properties of fluorine, chlorine, and bromine, which are critical for comparative SAR analysis.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.orgfrontiersin.org By correlating molecular descriptors (physicochemical, electronic, steric, and topological properties) with activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and saving significant resources. frontiersin.orgoaji.net

For indazole derivatives, 3D-QSAR studies have been employed to understand the structural requirements for activity against specific targets, such as Hypoxia-inducible factor-1α (HIF-1α). nih.gov These models generate steric and electrostatic contour maps that highlight regions where modifications to the molecule would likely increase or decrease activity. nih.gov For example, a Topomer CoMFA model, a type of 3D-QSAR, was used to analyze a series of pyrazole-carboxylic acid amides containing a bromoindazole moiety, revealing that increased steric bulk in certain regions enhanced antifungal activity. researchgate.net

QSAR models can be built using various statistical methods, including linear regression and machine learning algorithms like support vector regression and random forest. frontiersin.org The predictive power of these models is assessed through internal and external validation. uran.ua For a series of this compound derivatives, a QSAR study could identify key descriptors such as logP, molecular volume, dipole moment, and the energy of molecular orbitals that correlate with a specific biological activity, providing a rational basis for further structural optimization. uran.ua

Computational Chemistry and Molecular Modeling of 4 Fluoro 1h Indazole 6 Carboxylic Acid

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein receptor. For derivatives of the indazole class, molecular docking has been successfully employed to investigate their potential as inhibitors for various protein targets. nih.gov

While specific docking studies focusing exclusively on 4-Fluoro-1H-indazole-6-carboxylic acid are not extensively detailed in published literature, the principles can be applied based on studies of similar indazole-containing molecules. These studies often involve preparing the 3D structure of the ligand and the target protein (often obtained from a repository like the Protein Data Bank) and then using a docking algorithm to sample a large number of possible conformations and orientations of the ligand within the protein's binding site. The results are scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. researchgate.net For example, various 3-carboxamide indazole derivatives have been docked against the renal cancer receptor to evaluate their binding effectiveness. nih.govrsc.org The interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, which the fluorine atom on this compound could potentially form.

Table 1: Potential Protein Targets for Indazole Scaffolds in Molecular Docking

| Protein Target Class | Example PDB ID | Therapeutic Area | Key Interactions |

|---|---|---|---|

| Protein Kinases | 2ZCS | Oncology | Hydrogen bonding with backbone residues, hydrophobic interactions in the ATP-binding pocket. |

| Cyclooxygenase (COX) | N/A | Anti-inflammatory | Coordination with active site metals, hydrogen bonds with key amino acids like Arginine and Tyrosine. |

| HIV Protease | N/A | Antiviral | Hydrogen bonds with the catalytic aspartate residues. |

| Renal Cancer Receptors | 6FEW | Oncology | Analysis of binding energies to determine the effectiveness of the indazole molecule. rsc.org |

Conformational Analysis and Energy Landscapes

Computational methods can be used to systematically rotate this bond and calculate the potential energy of each resulting conformer. Plotting the energy as a function of the rotational angle (dihedral angle) generates a potential energy landscape. The low-energy regions on this landscape correspond to the most stable, and therefore most probable, conformations of the molecule. The planarity of the indazole ring itself, along with the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the indazole nitrogen, would be significant factors influencing this landscape. Studies on related heterocyclic carboxylic acids have shown that such molecules are often nearly planar. nih.gov

Table 2: Key Structural Features for Conformational Analysis

| Structural Feature | Description | Impact on Conformation |

|---|---|---|

| Indazole Ring | A bicyclic aromatic heterocycle. | Largely planar and rigid, providing a stable scaffold. |

| Carboxylic Acid Group | -COOH group attached at position 6. | The primary site of rotational flexibility (C-C bond). Its orientation affects interaction potential. |

| Fluorine Atom | An electronegative atom at position 4. | Minimal direct impact on conformation but influences electronic properties and potential intermolecular interactions. |

| N-H Tautomerism | The proton on the pyrazole (B372694) ring can exist on either nitrogen (1H or 2H). | The position of the proton influences the hydrogen bonding capabilities and overall electronic structure of the molecule. |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. nih.gov These calculations can determine properties like the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential, all of which are fundamental to understanding a molecule's reactivity and intermolecular interactions. mdpi.comucm.es

For this compound, key properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity; a larger gap suggests higher stability. rsc.org The locations of these frontier orbitals indicate the likely sites for electrophilic and nucleophilic attack. Furthermore, calculating the charge distribution reveals which parts of the molecule are electron-rich (negative) or electron-poor (positive). The strongly electronegative fluorine atom and the electron-withdrawing carboxylic acid group are expected to significantly influence the electron distribution across the indazole ring system, impacting its reactivity and how it interacts with biological targets. cymitquimica.com

Table 3: Key Electronic Properties from Quantum Chemical Calculations

| Calculated Property | Significance |

|---|---|

| HOMO Energy & Location | Indicates the ability to donate electrons; region is susceptible to electrophilic attack. |

| LUMO Energy & Location | Indicates the ability to accept electrons; region is susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. A larger gap implies greater stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying positive and negative regions for predicting non-covalent interactions. |

| Atomic Charges (e.g., NBO) | Quantifies the partial charge on each atom, providing insight into local polarity and reactivity. |

In Silico Screening and Virtual Library Design

In silico screening involves the computational evaluation of large collections of chemical compounds to identify those most likely to bind to a specific biological target. nih.gov this compound can serve as an excellent starting point, or scaffold, for the design of a virtual library. A virtual library is a database of chemical structures that can be generated computationally by systematically modifying a core scaffold.

Starting with the this compound structure, a virtual library can be created by adding various chemical groups at reactive positions, such as the carboxylic acid group (e.g., forming esters or amides) or the N-H position of the indazole ring. researchgate.net This process allows for the rapid exploration of a vast "chemical space" to discover derivatives with potentially improved binding affinity, selectivity, or other desirable properties. easychair.org These virtual libraries can then be screened against the 3D structure of a target protein using high-throughput docking, filtering out compounds with poor predicted binding scores and prioritizing a smaller, more manageable number of promising candidates for chemical synthesis and experimental testing.

Table 4: Workflow for Virtual Library Design and Screening

| Step | Description | Objective |

|---|---|---|

| 1. Scaffold Selection | Choose this compound as the core structure. | Utilize a privileged chemical scaffold known for biological activity. |

| 2. Combinatorial Enumeration | Computationally attach a variety of chemical building blocks (R-groups) to the scaffold's modification sites (e.g., -COOH, N-H). | Generate a large and diverse library of virtual compounds. |

| 3. Property Filtering | Apply computational filters to remove molecules with undesirable properties (e.g., poor drug-likeness based on Lipinski's Rule of Five). | Enrich the library with compounds that have a higher probability of becoming successful drugs. |

| 4. Virtual Screening | Dock the filtered library of compounds against a biological target of interest. | Identify a subset of "hit" compounds with high predicted binding affinity for experimental validation. |

Prediction of Metabolic Pathways and Stability

Computational tools can predict the metabolic fate of a drug candidate, which is a critical aspect of its development. These prediction systems use either rule-based expert knowledge of common metabolic reactions or machine learning models trained on large datasets of known metabolic transformations. nih.gov They analyze the structure of a molecule like this compound to identify sites that are most susceptible to metabolic enzymes, primarily the Cytochrome P450 (CYP) family.

For this specific compound, predictive software would likely flag several potential metabolic pathways. Phase I metabolism often involves oxidation, and likely sites on the molecule would include the aromatic rings of the indazole system. Phase II metabolism involves conjugation reactions to increase water solubility for excretion. The carboxylic acid group is a prime site for glucuronidation, a common Phase II pathway. The N-H group of the indazole could also be a site for conjugation. Predicting these pathways helps in anticipating the formation of potentially active or toxic metabolites and in understanding the compound's likely pharmacokinetic profile and stability in a biological system.

Table 5: Potential Metabolic Transformations for this compound

| Metabolic Phase | Reaction Type | Potential Site on the Molecule |

|---|---|---|

| Phase I | Aromatic Hydroxylation | Benzene (B151609) or pyrazole portion of the indazole ring. |

| Phase I | N-Dealkylation (if substituted) | Nitrogen atoms of the indazole ring. |

| Phase II | Glucuronidation | Carboxylic acid group (-COOH). |

| Phase II | Sulfation | Potential hydroxylated metabolites from Phase I. |

| Phase II | Acyl-CoA Conjugation | Carboxylic acid group (-COOH). |

Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4-Fluoro-1H-indazole-6-carboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. Based on the structure and published data for the parent compound, 1H-indazole-6-carboxylic acid rsc.org, the expected proton signals for the fluorinated analogue would be significantly influenced by the presence of the fluorine atom at the C4 position. The acidic protons of the carboxylic acid and the indazole N-H group would likely appear as broad singlets at the downfield end of the spectrum (typically >11 ppm), with their exact positions being sensitive to solvent and concentration. The aromatic protons are expected in the 7.0-8.5 ppm region. The fluorine atom's electron-withdrawing nature and its ability to couple with nearby protons would cause predictable changes: the signals for H3 and H5 would be expected to appear as doublets of doublets due to coupling with each other and with the ¹⁹F nucleus.

¹³C-NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule. The spectrum for this compound would show eight distinct signals. The carbon of the carboxylic acid group (C=O) would appear significantly downfield (~165-175 ppm). The most notable feature would be the signal for C4, which is directly bonded to the fluorine atom. This signal would experience a large downfield shift and exhibit a strong one-bond coupling constant (¹JC-F), typically in the range of 240-260 Hz. Other carbons in the aromatic ring (C3, C5, C3a, C7a) would show smaller two- or three-bond couplings to fluorine (²JC-F, ³JC-F).

¹⁹F-NMR (Fluorine NMR): As the molecule contains a single fluorine atom, the ¹⁹F-NMR spectrum provides a direct and sensitive probe of its environment. nih.govmdpi.com A single resonance is expected, and its chemical shift is highly characteristic of the fluorine's position on the aromatic ring. nih.gov This signal would be split into a multiplet, likely a doublet of doublets, due to coupling with the adjacent protons at the C3 and C5 positions. The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for purity assessment, as even minor fluorine-containing impurities can be readily detected. youtube.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Nucleus | Expected Chemical Shift (δ, ppm) | Key Features and Expected Couplings |

| ¹H-NMR | Carboxylic Acid (-COOH) | >12.0 | Broad singlet, solvent dependent |

| Indazole N-H | ~11.0-11.5 | Broad singlet, solvent dependent | |

| Aromatic Protons (H3, H5, H7) | 7.0 - 8.5 | Signals influenced by fluorine; H3 and H5 show coupling to ¹⁹F. | |

| ¹³C-NMR | Carboxylic Carbon (C=O) | ~165-175 | Singlet |

| Fluorine-bearing Carbon (C4) | ~155-165 | Large one-bond C-F coupling (~240-260 Hz) | |

| Other Aromatic Carbons | ~110-145 | Smaller multi-bond C-F couplings observable | |

| ¹⁹F-NMR | Aromatic Fluorine (C4-F) | -100 to -130 | Signal appears as a doublet of doublets due to coupling with H3 and H5. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. A very broad band from approximately 2500 to 3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. wpmucdn.comjove.com The N-H stretch of the indazole ring is expected as a medium-intensity band around 3300-3500 cm⁻¹. jove.com The carbonyl (C=O) group of the carboxylic acid will produce a strong, sharp absorption band in the region of 1700–1725 cm⁻¹. pressbooks.pub Additionally, aromatic C=C stretching vibrations will appear between 1450 and 1600 cm⁻¹. The most definitive feature confirming the fluorination would be a strong absorption band corresponding to the C-F bond stretch, which typically appears in the 1000-1400 cm⁻¹ region of the spectrum. wpmucdn.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3200 | Broad, Strong |

| Indazole N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | ~3100 | Medium to Weak |

| Carbonyl C=O | Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Carbon-Fluorine C-F | Stretch | 1000 - 1400 | Strong |

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₈H₅FN₂O₂), the calculated exact mass is 180.0335 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺, at an m/z value of approximately 181.04. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high precision. Fragmentation analysis (MS/MS) would likely show characteristic losses from the parent ion, such as the loss of the carboxyl group (-COOH, 45 Da) or losses of water (-H₂O, 18 Da) and carbon monoxide (-CO, 28 Da), which are common fragmentation pathways for aromatic carboxylic acids.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. For an analyte like this compound, a reverse-phase HPLC (RP-HPLC) method is most appropriate. This typically involves a stationary phase, such as a C18 silica (B1680970) column, and a polar mobile phase. A common mobile phase would consist of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The compound's aromatic indazole core allows for sensitive detection using a UV detector, with optimal wavelengths likely around 254 nm or in the 290-302 nm range. nih.gov Purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.

Table 3: Typical HPLC Parameters for Analysis

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient (e.g., 5% to 95% B over 10-20 minutes) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at ~254 nm or ~290 nm |

| Column Temperature | Ambient or controlled (e.g., 35 °C) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions and for preliminary purity checks. researchgate.net For this compound, analysis would typically be performed on silica gel 60 F₂₅₄ plates. The mobile phase, or eluent, would be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio of these solvents is optimized to achieve a retention factor (Rf) value ideally between 0.3 and 0.5 for the target compound. Due to the conjugated aromatic system, the compound is UV active, and spots can be easily visualized under a UV lamp at 254 nm. The presence of multiple spots would indicate impurities in the sample.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes for Improved Scalability and Sustainability

While the synthesis of indazole derivatives is well-established, future research will likely focus on developing more scalable and sustainable methods for producing 4-Fluoro-1H-indazole-6-carboxylic acid. Current synthetic routes for similar compounds, such as 5-bromo-4-fluoro-1H-indazole, have been designed for industrial production, suggesting that scalability is a key consideration in this chemical class. google.com Future endeavors could explore the principles of green chemistry to minimize the environmental impact of the synthesis.

Key areas for investigation include:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. This approach allows for precise control over reaction parameters, leading to higher yields and purity while reducing reaction times and waste.

Catalyst Development: Investigating novel and more efficient catalysts, including biocatalysts, could lead to milder reaction conditions and reduced reliance on hazardous reagents. For instance, the use of robust biocatalysts in the synthesis of esters from carboxylic acids exemplifies a green chemistry approach that could be adapted. rsc.org

Alternative Starting Materials: Exploring more readily available and less hazardous starting materials is crucial for sustainable synthesis. Research into novel disconnections and synthetic pathways could unveil more eco-friendly routes to the core indazole structure.

A comparative look at potential synthetic improvements is presented in the table below:

| Current Approach | Potential Future Approach | Advantages of Future Approach |

| Batch Synthesis | Continuous Flow Synthesis | Improved safety, scalability, and efficiency |

| Traditional Catalysts | Biocatalysts / Novel Metal Catalysts | Milder conditions, reduced waste, higher selectivity |

| Standard Starting Materials | Greener, more accessible precursors | Reduced environmental impact, lower cost |

Discovery of New Biological Targets and Therapeutic Applications

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. nih.gov Future research on this compound and its analogues should aim to identify novel biological targets and expand their therapeutic potential beyond currently explored areas.

Initial research suggests that indazole derivatives are promising candidates for:

Oncology: As inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) and Aurora kinases, which are crucial for DNA repair and cell cycle regulation in cancer cells. nih.govresearchgate.net The development of selective inhibitors for these targets could lead to new cancer therapies.

Neurodegenerative Diseases: The role of certain kinases and other enzymes in the pathology of neurodegenerative disorders opens up the possibility of developing indazole-based inhibitors for conditions like Alzheimer's and Parkinson's disease.

Inflammatory Diseases: Given the anti-inflammatory properties of some indazole derivatives, exploring their potential as modulators of inflammatory pathways could lead to new treatments for a variety of inflammatory conditions.

The following table summarizes potential therapeutic areas and biological targets for derivatives of this compound:

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | PARP, Aurora Kinases, Receptor Tyrosine Kinases | Indazole scaffold is a known kinase inhibitor backbone. |

| Neurodegenerative Diseases | Glycogen Synthase Kinase 3 (GSK-3), Casein Kinase 1 (CK1) | Kinase dysregulation is implicated in these diseases. |

| Inflammatory Diseases | Cyclooxygenase (COX), Cytokine signaling pathways | General anti-inflammatory potential of the indazole class. |

| Infectious Diseases | Bacterial DNA Gyrase, Viral Proteases | Broad-spectrum antimicrobial activity has been observed for some indazoles. nih.gov |

Advanced SAR and Rational Drug Design Approaches for Enhanced Selectivity and Potency

Future research will undoubtedly leverage advanced computational and experimental techniques to elucidate the structure-activity relationships (SAR) of this compound derivatives. A systematic exploration of substitutions on the indazole ring and modifications of the carboxylic acid group will be crucial for optimizing potency and selectivity for specific biological targets.

Key strategies will include:

Structure-Based Drug Design: Utilizing X-ray crystallography and molecular modeling to understand the binding mode of these compounds within the active site of their target proteins. This approach has been successfully used to develop potent indazole-based inhibitors for various enzymes. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of the compounds with their biological activity. 3D-QSAR studies on other indazole derivatives have provided valuable insights for designing more potent inhibitors. nih.gov

Fragment-Based Drug Design: Identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent lead compounds.

The following table outlines key structural modifications and their potential impact on activity:

| Structural Modification | Potential Impact |

| Substitution at other positions of the indazole ring | Modulate potency, selectivity, and pharmacokinetic properties. |

| Bioisosteric replacement of the carboxylic acid | Improve metabolic stability and cell permeability. |

| Introduction of chiral centers | Enhance binding affinity and selectivity. |

Development of Prodrugs or Analogues with Improved Pharmacokinetic Profiles

A significant challenge in drug development is optimizing the pharmacokinetic properties of a lead compound, including its absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid group of this compound, while potentially important for target binding, can also lead to poor oral bioavailability due to its polarity.

Future research should focus on:

Prodrug Strategies: Converting the carboxylic acid into an ester or an amide can mask its polarity, thereby improving membrane permeability and oral absorption. These prodrugs would then be cleaved in vivo to release the active carboxylic acid.

Analogue Synthesis: Systematically modifying the structure to improve metabolic stability and reduce clearance. For instance, introducing fluorine atoms at strategic positions can block sites of metabolism.

Formulation Development: Investigating advanced formulation strategies to enhance the solubility and dissolution rate of the compound.

| Strategy | Approach | Desired Outcome |

| Prodrugs | Esterification or amidation of the carboxylic acid | Improved oral bioavailability and cell permeability. |

| Analogue Design | Introduction of metabolic blockers (e.g., fluorine) | Increased metabolic stability and half-life. |

| Formulation | Use of solubility enhancers or novel delivery systems | Enhanced dissolution and absorption. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of novel drug candidates. In the context of this compound, these technologies can be employed in several ways:

Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and pharmacokinetic properties of virtual derivatives. This can help prioritize the synthesis of the most promising compounds. nih.govnih.gov

De Novo Drug Design: Using generative AI models to design novel indazole derivatives with desired properties. These models can explore a vast chemical space to identify molecules with optimal characteristics for a specific target.

Pharmacokinetic Optimization: Employing AI-powered tools to predict and optimize the ADMET properties of lead compounds, thereby reducing the likelihood of late-stage failures in drug development. nih.gov

The integration of AI and ML offers the potential to significantly reduce the time and cost associated with the discovery and development of new drugs based on the this compound scaffold.

Q & A

Q. What causes inconsistent cytotoxicity results across cell lines, and how can this be resolved?

- Methodological Answer :

- Cell Line Profiling : Test across multiple lines (e.g., HEK293, HeLa) with varying expression levels of target proteins.

- Metabolomics : Use LC-MS to identify differential metabolite uptake (e.g., glutamine dependence) affecting compound efficacy .

Methodological Tables

| Analytical Technique | Key Data Output | Application |

|---|---|---|

| F NMR | Fluorine chemical shift (~-120 ppm) | Confirm substituent position |

| HPLC-MS (ESI+) | [M+H] = 180.04 | Quantify purity and degradation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.